molecular formula C21H16BN3O2 B8144129 [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid

[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid

Cat. No.: B8144129
M. Wt: 353.2 g/mol
InChI Key: PZDWKAXANGABFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid is a boronic acid derivative featuring a central phenyl ring substituted with a tripyridinyl moiety. Its structure comprises a boronic acid (-B(OH)₂) group attached to a phenyl ring, which is further linked to a pyridine ring bearing two additional pyridin-2-yl groups at the 2- and 6-positions. This compound is hypothesized to exhibit unique electronic and steric properties due to its extended π-conjugated system and multiple nitrogen atoms, making it a candidate for applications in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry .

Properties

IUPAC Name

[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BN3O2/c26-22(27)17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14,26-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDWKAXANGABFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Terpyridine Halide Intermediate Preparation

The terpyridine scaffold is first functionalized with a halogen (Br or I) at the para position of the central pyridine ring. This is achieved via:

  • Pd-catalyzed coupling : 2,6-Di(pyridin-2-yl)pyridin-4-ol is treated with PBr₃ or POCl₃ to form 4-bromo-2,6-di(pyridin-2-yl)pyridine.

  • Direct bromination : Electrophilic substitution using NBS (N-bromosuccinimide) in DMF at 80°C yields 4-bromo-2,6-di(pyridin-2-yl)pyridine with 85% efficiency.

Borylation via Suzuki-Miyaura Coupling

The halogenated terpyridine undergoes cross-coupling with a boronic acid or ester:

  • Conditions : PdCl₂(dppf) (5 mol%), K₂CO₃ (2 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) in dioxane at 100°C for 12 h.

  • Yield : 70–78% after silica gel chromatography.

  • Alternative boron sources : Tetrahydroxydiboron (BBA) with ethylene glycol additive reduces side reactions, improving yields to 82% for heteroaryl substrates.

Table 1: Optimization of Suzuki-Miyaura Borylation

Halide (X)Boron SourceCatalystTemp (°C)Yield (%)
BrB₂pin₂PdCl₂(dppf)10078
IBBAPd(OAc)₂6582
BrB₂(OH)₄NiCl₂8068

Halogen-Metal Exchange and Borylation

Grignard Reagent-Mediated Synthesis

  • Step 1 : 4-Bromo-2,6-di(pyridin-2-yl)pyridine reacts with isopropylmagnesium chloride (2.5 equiv) in THF at −40°C to form the Grignard intermediate.

  • Step 2 : Quenching with trimethyl borate (B(OMe)₃, 3 equiv) at −78°C, followed by acidic hydrolysis (HCl, H₂O), yields the boronic acid.

  • Yield : 65–72% after recrystallization.

Lithium-Halogen Exchange

  • Step 1 : Treatment of 4-iodo-2,6-di(pyridin-2-yl)pyridine with n-BuLi (1.1 equiv) at −78°C generates the aryl lithium species.

  • Step 2 : Addition of triisopropyl borate (B(OiPr)₃) and subsequent hydrolysis with 1 M HCl affords the boronic acid in 68% yield.

Table 2: Comparison of Metal Exchange Methods

MethodReagentTemp (°C)Yield (%)
GrignardiPrMgCl/B(OMe)₃−40 to −7872
Lithium-Halogenn-BuLi/B(OiPr)₃−7868

Directed Ortho-Metallation (DoM) and Borylation

Directed Lithiation

A directing group (e.g., OTf) at the para position of the terpyridine core facilitates regioselective lithiation:

  • Step 1 : Treatment with LDA (lithium diisopropylamide, 1.2 equiv) at −78°C in THF.

  • Step 2 : Quenching with B(OMe)₃ and hydrolysis yields the boronic acid with 75% efficiency.

Rhodium-Catalyzed C–H Borylation

  • Conditions : [Rh(COD)Cl]₂ (3 mol%), dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 6 mol%), B₂pin₂ (1.5 equiv) in dioxane at 100°C.

  • Yield : 60% after 24 h, with no requirement for pre-functionalized halides.

Challenges and Optimizations

Stability of Boronic Acid

The boronic acid group is prone to protodeboronation under acidic conditions. Mitigation strategies include:

  • MIDA boronate protection : Temporarily masking the boronic acid as a stable N-methyliminodiacetic acid (MIDA) ester during synthesis.

  • Low-temperature quenching : Hydrolysis at 0°C minimizes decomposition.

Catalyst Selection for Heteroaromatics

Pd catalysts (e.g., PdCl₂(dppf)) outperform Ni in Miyaura borylation of pyridines due to reduced side reactions. Ethylene glycol additives stabilize intermediates, enhancing yields by 15–20%.

Industrial-Scale Considerations

  • Cost-effective boron sources : B₂(OH)₄ (tetrahydroxydiboron) reduces expenses compared to B₂pin₂.

  • Solvent recycling : Dioxane and THF are recovered via distillation, improving process sustainability .

Chemical Reactions Analysis

Types of Reactions

(4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reactants used.

Scientific Research Applications

Organic Synthesis

Boronic acids are widely used in organic synthesis as intermediates for constructing complex molecules. The unique structure of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid allows it to participate in:

  • Suzuki Coupling Reactions : This compound can be utilized in cross-coupling reactions to form carbon-carbon bonds, essential for synthesizing pharmaceuticals and agrochemicals.

Materials Science

The compound's ability to form stable complexes with diols makes it valuable in materials science:

  • Sensing Applications : It can be used in the development of sensors that detect sugars or other diol-containing compounds due to its selective binding properties.
  • Polymer Chemistry : Incorporating this boronic acid into polymer matrices can enhance their properties, such as thermal stability and mechanical strength.

Medicinal Chemistry

Research indicates that this compound may exhibit promising biological activities:

  • Drug Design : Its structural characteristics suggest potential interactions with biological targets, particularly in designing inhibitors for proteases or other enzymes involved in disease pathways. Computational modeling studies have been employed to predict these interactions .

Biological Studies

Studies involving the interactions of this compound with biological targets are crucial for understanding its pharmacological potential:

  • Binding Studies : Experimental techniques combined with computational modeling help elucidate how this compound interacts with various biomolecules.

Case Studies

Several studies have explored the applications of this compound:

  • Pharmaceutical Development : A study demonstrated its effectiveness as a lead compound for developing protease inhibitors aimed at treating viral infections.
  • Material Innovation : Research highlighted its role in creating novel polymeric materials that exhibit selective binding properties for environmental sensing applications.
  • Computational Studies : Advanced computational models have been developed to predict the interaction dynamics of this compound with various biological targets, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of (4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid involves its ability to form stable complexes with various metal ions through the terpyridine moiety. This interaction can influence molecular pathways and targets, leading to specific biological or chemical effects. The boronic acid group also plays a crucial role in binding to diols and other functional groups, facilitating its use in sensing and catalysis applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Boronic Acids

Structural Analogues with Pyridine Substituents

Pyridine-4-boronic Acid
  • Molecular Formula: C₅H₆BNO₂
  • Molecular Weight : 122.92 g/mol
  • Key Features : A simpler analog with a single pyridine ring directly attached to the boronic acid group.
  • Applications : Widely used in coupling reactions; its lower molecular weight and simpler structure enhance solubility but limit steric bulk compared to the target compound .
[4-(2,6-Difluoropyridin-3-yl)phenyl]boronic Acid
  • Molecular Formula: C₁₁H₈BF₂NO₂
  • Molecular Weight : 234.995 g/mol
  • The fluorine substituents may also improve metabolic stability in pharmaceutical contexts .

Analogues with Bulky Aromatic Substituents

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
  • Molecular Formula : C₁₇H₂₀BO₄
  • Molecular Weight : 307.15 g/mol (estimated)
  • Key Findings: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) MoRPD3 at 1 µM, outperforming trichostatin A (1.5 µM required). The methoxyethyl-phenoxy group enhances lipophilicity (LogP ~2.5, estimated), favoring cell membrane penetration .
(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic Acid
  • Molecular Formula : C₂₃H₃₀BO₃
  • Molecular Weight : 371.30 g/mol
  • Key Features: The diisopropylphenoxy group introduces significant steric hindrance, which may slow coupling reaction kinetics but improve selectivity in binding interactions .

Chlorinated Pyridine Boronic Acids

(2,6-Dichloropyridin-4-yl)boronic Acid
  • Molecular Formula: C₅H₄BCl₂NO₂
  • Molecular Weight : 207.86 g/mol
  • Similarity Score : 0.75 (vs. target compound)
  • Key Features : Chlorine atoms increase electrophilicity at the boron center, accelerating coupling reactions. However, the absence of extended π-systems limits applications in materials science .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Applications
[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid C₂₀H₁₆BN₃O₂ 341.18 (estimated) ~1.8* Suzuki coupling, HDAC inhibition
Pyridine-4-boronic acid C₅H₆BNO₂ 122.92 0.71 Cross-coupling, drug intermediates
[4-(2,6-Difluoropyridin-3-yl)phenyl]boronic acid C₁₁H₈BF₂NO₂ 234.995 ~1.2* Pharmaceutical synthesis
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₇H₂₀BO₄ 307.15 ~2.5* HDAC inhibition
(2,6-Dichloropyridin-4-yl)boronic acid C₅H₄BCl₂NO₂ 207.86 ~1.5* Reactive intermediates

*Estimated based on structural analogs.

Reactivity in Suzuki-Miyaura Coupling

  • The target compound’s tripyridinyl substituent likely enhances stability during coupling by coordinating to palladium catalysts, similar to observations in , where a 58% yield was achieved using a related boronic acid .
  • Chlorinated analogs (e.g., ) exhibit faster reaction rates due to electron-withdrawing effects but may require harsher conditions .

Physicochemical Properties

  • Bulky substituents (e.g., diisopropylphenoxy in ) reduce aqueous solubility but improve selectivity in protein binding. In contrast, the target compound’s pyridinyl groups may balance solubility and reactivity .

Biological Activity

[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid is a complex organic compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a boronic acid functional group and multiple pyridine rings, this compound has been explored for various applications in medicinal chemistry, particularly in drug development and as an antibacterial agent.

The molecular formula of this compound is C21H16BN3O2, with a molecular weight of approximately 353.2 g/mol. The presence of the boronic acid moiety allows for reversible covalent bonding with biological macromolecules, which is pivotal for its biological activity.

The biological activity of boronic acids, including this compound, often involves the inhibition of specific enzymes. Notably, boronic acids can act as inhibitors of leucyl-tRNA synthetase and other enzymes involved in protein synthesis. This mechanism is crucial for their antimicrobial effects against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that this compound is more effective than some existing antibiotics.

Bacterial Strain MIC (µg/mL) Activity Level
Escherichia coli50Moderate
Bacillus cereus25High
Candida albicans100Low

Case Studies

  • Inhibition of Protein Synthesis : A study demonstrated that the compound effectively inhibited leucyl-tRNA synthetase in bacterial cells, leading to a blockade in protein synthesis. This finding aligns with the known mechanisms of action for many boronic acids .
  • Antifungal Activity : In vitro studies revealed that this compound exhibited moderate antifungal activity against Candida albicans and Aspergillus niger, with varying degrees of effectiveness based on concentration .
  • Impact on Cyanobacteria : Another investigation highlighted the compound's potential to suppress the growth of halophilic cyanobacteria at specific concentrations, indicating its broader applicability in environmental microbiology .

Applications in Drug Development

The ability of this compound to bind effectively to target proteins positions it as a promising candidate for drug development. Its structural features allow it to be tailored for specific interactions with biomolecules, potentially leading to new therapeutic agents against resistant bacterial strains.

Q & A

Basic Synthesis and Characterization

Q1.1: What is the optimal synthetic route for [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid, and how is its purity validated? Methodological Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic acid group’s reactivity with halogenated terpyridine precursors. Key steps include:

  • Ligand preparation : A terpyridine derivative (e.g., 4'-chloro-2,2':6',2''-terpyridine) reacts with a boronic acid-functionalized aryl halide under palladium catalysis .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization.
  • Characterization :
    • 1H/13C NMR : Peaks at δ 8.07–8.2 ppm (pyridyl protons) and δ 130–140 ppm (aromatic carbons) confirm structure .
    • HPLC : Purity >95% using a C18 column with methanol/buffer mobile phase (pH 4.6) .

Advanced Applications in Materials Science

Q2.1: How is this compound utilized in single-molecule electronic devices, and what experimental setups are critical? Methodological Answer: The boronic acid group enables surface anchoring , while the terpyridine moiety facilitates metal coordination . Key methodologies include:

  • Conductance measurements : 2D conductance histograms under controlled potentials (e.g., 100–200 mV) using scanning tunneling microscopy (STM) break-junction techniques .
  • Density Functional Theory (DFT) : Models electronic coupling between the terpyridine-metal complex and electrodes.

Mechanistic Studies in Catalysis

Q3.1: How does the terpyridine ligand influence catalytic activity in transition-metal complexes? Methodological Answer: The terpyridine acts as a tridentate ligand , stabilizing metal centers (e.g., Ru, Fe) for redox-active catalysis. Experimental approaches:

  • X-ray crystallography : Resolves coordination geometry (e.g., octahedral for Ru complexes) .
  • Cyclic Voltammetry : Identifies redox potentials (e.g., RuIII/RuII transitions at ~1.2 V vs. Ag/AgCl).

Functionalization and Stability

Q4.1: What strategies prevent boronic acid dehydration during derivatization? Methodological Answer:

  • Protection as boronic ester : React with pinacol in anhydrous acetonitrile (MgSO4 as desiccant) .
  • Low-temperature handling : Reduces hydrolysis risk.
  • Post-functionalization deprotection : Use H2O2 in buffered solutions (pH 7.4) to regenerate boronic acid .

Analytical Challenges and Data Interpretation

Q5.1: How to resolve discrepancies in NMR data for boronic acid derivatives? Methodological Answer:

  • Dynamic equilibria : Boronic acids exist as anhydrides or trimers in solution. Use D2O or DMSO-d6 to stabilize the monomeric form .
  • HRMS validation : Confirm molecular ion peaks (e.g., m/z 353.18 for C26H24BN3O2) .
  • Control experiments : Compare with spectra of protected esters to isolate boronic acid signals .

Biological and Sensor Applications

Q6.1: Can this compound act as a stimuli-responsive probe for H2O2 detection? Methodological Answer: Yes, via H2O2-triggered boronic acid oxidation :

  • Probe design : Conjugate with fluorophores (e.g., QCy-BA in ).
  • NMR monitoring : Track O–CH2 peak shifts (δ 5.10 → 5.20 ppm) post-H2O2 addition .
  • UV-vis/fluorescence : Detect absorbance at 400 nm (boronic acid) vs. 500 nm (oxidized product) .

Stability and Storage

Q7.1: What conditions prevent degradation during long-term storage? Methodological Answer:

  • Anhydrous environment : Store under argon at −20°C in amber vials.
  • Desiccants : Use silica gel or molecular sieves in storage containers .
  • Avoid light/heat : Decomposition observed >40°C (TGA data recommended).

Computational Modeling

Q8.1: How to model the compound’s electronic properties for material design? Methodological Answer:

  • Software : Gaussian or ORCA for DFT calculations.
  • Parameters : B3LYP functional with 6-31G(d) basis set for geometry optimization .
  • Bandgap analysis : Compare HOMO-LUMO gaps (terpyridine vs. boronic acid contributions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.